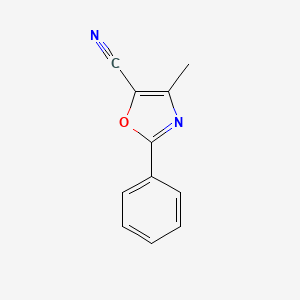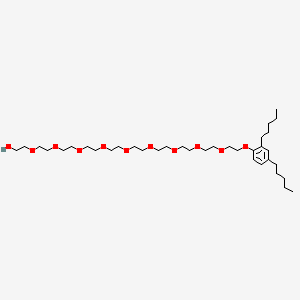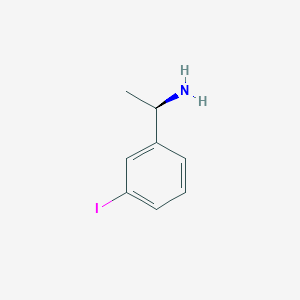![molecular formula C20H24Br2N2 B12835636 (1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)
(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine is a chiral diamine compound characterized by the presence of two bromophenyl groups attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine typically involves the reaction of 1,2-cyclohexanediamine with 4-bromobenzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide ion by the amine group. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the diamine.
Reduction: (1R,2R)-Bis[(phenyl)methyl]-1,2-cyclohexanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine is used as a chiral ligand or catalyst in asymmetric synthesis. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds.
Biology
The compound has potential applications in the development of chiral drugs and pharmaceuticals. Its chiral nature can be exploited to create drugs with specific stereochemistry, which can enhance their efficacy and reduce side effects.
Medicine
In medicinal chemistry, (1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets in a stereospecific manner, making it a candidate for drug development.
Industry
The compound is used in the production of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
作用機序
The mechanism of action of (1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine involves its interaction with molecular targets through its chiral centers. The compound can form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions with aromatic systems. These interactions enable it to modulate the activity of enzymes, receptors, and other biological molecules.
類似化合物との比較
Similar Compounds
- (1S,2S)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine
- (1R,2R)-Bis[(4-chlorophenyl)methyl]-1,2-cyclohexanediamine
- (1R,2R)-Bis[(4-methylphenyl)methyl]-1,2-cyclohexanediamine
Uniqueness
(1R,2R)-Bis[(4-bromophenyl)methyl]-1,2-cyclohexanediamine is unique due to the presence of bromine atoms, which can participate in halogen bonding and enhance the compound’s reactivity. The chiral centers provide stereochemical control, making it valuable in asymmetric synthesis and chiral drug development.
特性
分子式 |
C20H24Br2N2 |
|---|---|
分子量 |
452.2 g/mol |
IUPAC名 |
(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C20H24Br2N2/c21-17-7-3-15(4-8-17)13-19(23)11-1-2-12-20(19,24)14-16-5-9-18(22)10-6-16/h3-10H,1-2,11-14,23-24H2/t19-,20-/m1/s1 |
InChIキー |
OQRRWMPYUKWSGK-WOJBJXKFSA-N |
異性体SMILES |
C1CC[C@]([C@@](C1)(CC2=CC=C(C=C2)Br)N)(CC3=CC=C(C=C3)Br)N |
正規SMILES |
C1CCC(C(C1)(CC2=CC=C(C=C2)Br)N)(CC3=CC=C(C=C3)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B12835553.png)



![Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B12835598.png)

![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)
![8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B12835614.png)
![2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B12835617.png)
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)


![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
